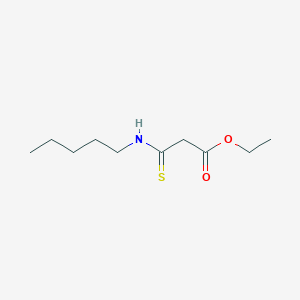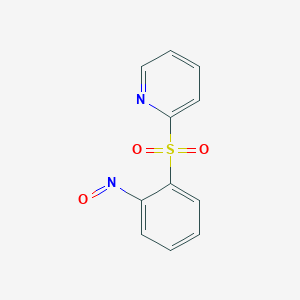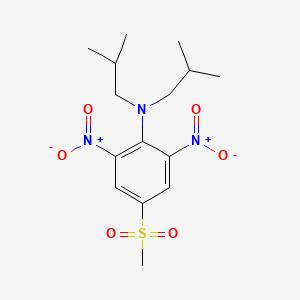
4-(Methanesulfonyl)-N,N-bis(2-methylpropyl)-2,6-dinitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methanesulfonyl)-N,N-bis(2-methylpropyl)-2,6-dinitroaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a methanesulfonyl group, two 2-methylpropyl groups, and two nitro groups attached to an aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methanesulfonyl)-N,N-bis(2-methylpropyl)-2,6-dinitroaniline typically involves multiple steps, starting from readily available starting materials. One common route involves the nitration of aniline to introduce the nitro groups, followed by sulfonation to add the methanesulfonyl group. The final step involves the alkylation of the aniline nitrogen with 2-methylpropyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Methanesulfonyl)-N,N-bis(2-methylpropyl)-2,6-dinitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methanesulfonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups in place of the methanesulfonyl group.
Applications De Recherche Scientifique
4-(Methanesulfonyl)-N,N-bis(2-methylpropyl)-2,6-dinitroaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(Methanesulfonyl)-N,N-bis(2-methylpropyl)-2,6-dinitroaniline involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the methanesulfonyl group can act as an electrophilic center. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Methanesulfonyl)-N-(2-methoxy-2-methylpropyl)aniline
- 4-(Methanesulfonyl)-N,N-dimethyl-2,6-dinitroaniline
Uniqueness
4-(Methanesulfonyl)-N,N-bis(2-methylpropyl)-2,6-dinitroaniline is unique due to the combination of its functional groups, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
61496-51-3 |
|---|---|
Formule moléculaire |
C15H23N3O6S |
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
N,N-bis(2-methylpropyl)-4-methylsulfonyl-2,6-dinitroaniline |
InChI |
InChI=1S/C15H23N3O6S/c1-10(2)8-16(9-11(3)4)15-13(17(19)20)6-12(25(5,23)24)7-14(15)18(21)22/h6-7,10-11H,8-9H2,1-5H3 |
Clé InChI |
KVDWUNYCGBXOTK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN(CC(C)C)C1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Dimethyl-6,10-dithiaspiro[4.5]decan-1-one](/img/structure/B14585239.png)

![2-Pyrimidinamine, 4-(4-methoxyphenyl)-5-[1-(methylthio)ethyl]-](/img/structure/B14585265.png)
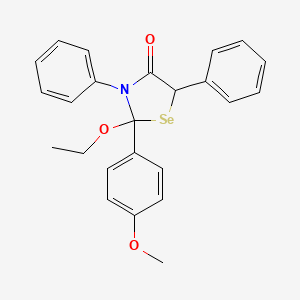


![1,1'-[(3-Phenoxyphenyl)methylene]dipiperidine](/img/structure/B14585297.png)

![1-{1-[3-(5-Chloro-2-nitrophenyl)propyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14585303.png)
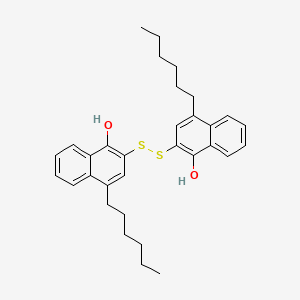

![7-Azabicyclo[4.1.0]heptan-2-amine, N-methyl-N,1-diphenyl-](/img/structure/B14585321.png)
